1,4,7,10-Tetraazacyclododecane-2,6-dione
Overview
Description
1,4,7,10-Tetraazacyclododecane-2,6-dione, also known as cyclen, is a macrocyclic compound with the molecular formula C8H20N4O2. It is a derivative of 1,4,7,10-tetraazacyclododecane, a well-known tetraamine macrocycle. This compound is notable for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-tetraazacyclododecane-2,6-dione typically involves the cyclic condensation of triethylenetetramine with diethyl oxalate in a methanolic solution. This reaction yields the twelve-membered cyclic oxamide, which can be further purified by crystallization . Another method involves the use of protected 1,4,7,10-tetraazacyclododecane derivatives, followed by deprotection to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound often follows the Richman-Atkins synthesis, which involves the use of tosyl derivatives of amines. This method is advantageous due to its cost-effectiveness and scalability .
Chemical Reactions Analysis
1,4,7,10-Tetraazacyclododecane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atoms in the macrocycle act as nucleophiles.
Common reagents used in these reactions include nitromethane, benzaldehyde, and various alkylating agents. Major products formed from these reactions include substituted derivatives and metal complexes .
Scientific Research Applications
1,4,7,10-Tetraazacyclododecane-2,6-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4,7,10-tetraazacyclododecane-2,6-dione involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocycle coordinate with metal ions, forming a stable chelate complex. This property is exploited in various applications, such as MRI contrast agents, where the compound forms complexes with gadolinium ions to enhance imaging contrast .
Comparison with Similar Compounds
1,4,7,10-Tetraazacyclododecane-2,6-dione can be compared with other similar macrocyclic compounds, such as:
1,4,7,10-Tetraazacyclododecane (Cyclen): The parent compound, which lacks the dione functionality but shares similar complexation properties.
1,4,8,11-Tetraazacyclotetradecane: A larger macrocycle with similar chelating properties but different ring size and coordination behavior.
1,4,7-Triazacyclononane: A smaller macrocycle with three nitrogen atoms, used in similar applications but with different complexation characteristics.
The uniqueness of this compound lies in its specific ring size and the presence of the dione functionality, which enhances its ability to form stable complexes with metal ions.
Properties
IUPAC Name |
1,4,7,10-tetrazacyclododecane-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c13-7-5-10-6-8(14)12-4-2-9-1-3-11-7/h9-10H,1-6H2,(H,11,13)(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBNSOADQQFUSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CNCC(=O)NCCN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570452 | |
Record name | 1,4,7,10-Tetraazacyclododecane-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76201-27-9 | |
Record name | 1,4,7,10-Tetraazacyclododecane-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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